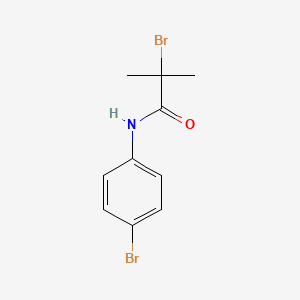

2-bromo-N-(4-bromophenyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMKIPQXIAJQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide typically involves the bromination of N-(4-bromophenyl)-2-methylpropanamide. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvent and brominating agent can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Cyclocondensation with Lactams

Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF), room temperature.

Mechanism : Base-induced deprotonation of the lactam generates a nucleophilic enolate, which attacks the electrophilic carbon adjacent to the bromine in 2-bromo-N-(4-bromophenyl)-2-methylpropanamide. Cyclization forms spiro-oxazolidinones (Table 1).

Mechanistic Insight :

-

The reaction selectivity depends on the lactam’s ring size and basicity.

-

X-ray crystallography confirms spirocyclic structures with fused oxazolidinone and lactam rings .

Cross-Condensation with Amides

Conditions : NaH/THF, extended reaction times (12–16 hours).

Example Reaction :

Key Outcomes :

-

Formation of 5,5-dimethyl-2-phenyloxazolidin-4-one derivatives with yields up to 65% .

-

Substitution at the amide nitrogen (e.g., benzyl, phenyl) influences steric and electronic effects.

Side Reactions :

Bromination and Functionalization

Conditions : Bromine (Br₂) in aqueous sodium bicarbonate (NaHCO₃) at 25–35°C .

Relevance :

-

While direct bromination of the parent compound is not explicitly documented, analogous 2-bromo-2-methylpropanamide derivatives undergo selective bromination at the para position of aromatic rings under similar conditions .

-

Bromine equivalents (1–2 mol) are critical for complete conversion; excess Br₂ leads to over-bromination .

Esterification and Downstream Processing

Conditions : Sulfuric acid (H₂SO₄) in methanol (MeOH) at 63–67°C .

Reaction Pathway :

-

Hydrolysis of the amide to 2-(4-bromophenyl)-2-methylpropanoic acid (not always necessary).

-

Esterification to methyl 2-(4-bromophenyl)-2-methylpropionate (79% yield) .

Applications :

Scientific Research Applications

Antiviral Activity

Research has indicated that 2-bromo-N-(4-bromophenyl)-2-methylpropanamide exhibits promising antiviral properties. It has been tested against influenza A and CoxB3 viruses, showing significant inhibitory effects.

- Methodology : The compound was evaluated using plaque reduction assays.

- Results : It demonstrated a notable reduction in viral replication, suggesting its potential as a therapeutic agent against viral infections.

Anticancer Potential

The compound has also been investigated for its anticancer activities, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

- Testing Method : The SRB assay was employed to assess cell viability.

- Findings : Results indicated that the compound induces cytotoxicity in cancer cells, with ongoing studies to elucidate the underlying mechanisms.

Molecular Docking Studies

Molecular docking studies have been conducted to explore how this compound interacts with various biological receptors. These studies suggest effective binding to specific targets, which may correlate with its observed biological activities.

Case Studies

Several case studies highlight the biological implications of similar compounds:

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that derivatives of nitro-substituted aromatic compounds exhibited IC50 values as low as 1.5 µM against colon cancer cell lines, indicating strong cytotoxic potential.

- These findings suggest that modifications in functional groups can enhance or diminish biological activity.

-

Mechanisms of Apoptosis :

- Investigations revealed that certain derivatives induced late apoptosis in cancer cells through mitochondrial pathways, relevant for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity and binding affinity, contributing to its biological effects.

Comparison with Similar Compounds

Halogen Substituents

- 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide (C₁₀H₁₁BrClNO): Replacing the 4-bromophenyl group with 4-chlorophenyl reduces molecular weight (276.56 g/mol vs. 300.01 g/mol) and alters electronic properties.

- 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (C₁₀H₁₁BrFNO): The fluorine substituent introduces stronger electron-withdrawing effects, increasing polarity. However, the benzyl linkage (vs. direct N-aryl bonding) reduces conjugation with the amide group, which may limit radical stabilization .

Electron-Deficient Aromatic Systems

- 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃): The nitro group (-NO₂) significantly enhances electron deficiency, promoting faster radical generation. Crystallographic data (monoclinic, C2/c) show planar amide-aromatic interactions, contrasting with the twisted geometry of bromophenyl analogs .

Backbone Modifications

Methyl Group Positioning

- N-(2-Bromo-4-methylphenyl)-2,2-dimethylpropanamide (C₁₂H₁₆BrNO): Additional methyl groups on the propanamide backbone (2,2-dimethyl) increase steric hindrance, slowing polymerization rates but improving thermal stability. The ortho-bromo substituent on the phenyl ring introduces steric clashes, reducing crystallinity compared to para-substituted analogs .

Acetamide vs. Propanamide

- 2-Bromo-N-(4-bromophenyl)acetamide :

The absence of a methyl group in the acetamide backbone reduces steric stabilization, leading to less controlled polymerization. However, its simpler structure allows for higher synthetic yields (73–90% in related compounds) .

Data Table: Key Properties of Analogous Compounds

Polymerization Efficiency

- Bromophenyl vs. Nitrophenyl : The nitro-substituted analog exhibits faster initiation in ATRP due to enhanced electron withdrawal, but bromophenyl derivatives provide better control over polymer molecular weight distribution .

- Steric Effects : Methyl branching in 2-methylpropanamide derivatives (e.g., this compound) improves radical stability, enabling polymerization at lower temperatures compared to linear analogs .

Biological Activity

2-Bromo-N-(4-bromophenyl)-2-methylpropanamide is an organic compound with significant potential in medicinal chemistry. Its structural features, including the presence of bromine atoms and a propanamide group, contribute to its biological activities, which are primarily explored in antiviral and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C10H12Br2N

- IUPAC Name : this compound

- Molecular Weight : 292.02 g/mol

This compound is characterized by its unique amide structure, which is crucial for its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against viral infections, particularly:

- Influenza A Virus : Molecular docking studies indicate that this compound interacts favorably with viral proteins, suggesting potential as an antiviral agent. It demonstrated promising activity against influenza A and Coxsackievirus B3 (CoxB3) in vitro, indicating a mechanism that may inhibit viral replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Breast Cancer Cells (MCF7) : In vitro tests using the SRB assay showed that this compound exhibits significant cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells. The results indicate a concentration-dependent inhibition of cell proliferation, underscoring its potential as a therapeutic agent in oncology.

While the precise mechanism of action remains to be fully elucidated, preliminary data suggest that the compound binds effectively to specific biological receptors involved in viral entry and cancer cell proliferation. Molecular docking studies have provided insights into its binding affinities and interactions with target proteins, which may explain its observed biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-(4-Bromophenyl)propionamide | C9H10BrNO | Lacks the additional bromine on the methyl group. |

| 4-Bromoaniline | C6H6BrN | A simpler structure without the propanamide group. |

| N-(4-Bromophenyl)butyramide | C10H12BrNO | Similar amide structure but with a longer carbon chain. |

This table illustrates how this compound stands out due to its dual bromination, enhancing its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

- Antiviral Screening : In a study focused on antiviral agents, this compound was synthesized and screened against influenza A and CoxB3 viruses, showing effective inhibition of viral replication.

- Anticancer Testing : The compound was tested against MCF7 cells, where it displayed significant cytotoxicity at various concentrations, indicating its potential as an anticancer drug candidate.

- Molecular Docking Studies : These studies revealed that the compound binds effectively to key receptors involved in viral pathogenesis and cancer cell signaling pathways, providing a rationale for its observed biological effects.

Q & A

Q. Critical Parameters :

- Temperature : Higher temperatures during bromination increase reaction rates but may promote side reactions (e.g., over-bromination).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but reduce radical bromination efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials and di-brominated byproducts .

How can computational methods optimize the synthesis of this compound?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions:

- Transition-state analysis : Identify energy barriers for bromination steps to minimize side reactions .

- Solvent effects : COSMO-RS simulations model solvent interactions to select non-polar solvents (e.g., CCl₄) for radical stability .

- Machine learning : Train models on existing halogenation datasets to predict yields based on temperature, catalyst loadings, and substituent effects .

Case Study : ICReDD’s workflow reduced optimization time by 60% for similar brominated amides using hybrid computational-experimental feedback loops .

Which analytical techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

Basic Research Question

- NMR :

- ¹H NMR : The methyl group at C2 appears as a singlet (~δ 1.6 ppm). Aromatic protons from the 4-bromophenyl group resonate as doublets (δ 7.3–7.6 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~δ 170 ppm; quaternary carbons adjacent to bromine at δ 50–60 ppm .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 328.9742 for C₁₀H₁₀Br₂NO) .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, the title compound forms N–H⋯O hydrogen-bonded dimers (R₂²(8) motifs) with a monoclinic crystal system (space group C2/c) .

Ambiguity Resolution : Overlapping signals in NMR are deconvoluted via 2D techniques (e.g., HSQC, HMBC). Conflicting mass fragments are cross-validated with isotopic patterns for bromine .

How can researchers resolve contradictions in spectroscopic data for brominated amides like this compound?

Advanced Research Question

Contradictions often arise from polymorphism or dynamic rotational effects . Strategies include:

- Variable-temperature NMR : Detect rotational barriers of the amide bond. For example, coalescence temperatures >100°C indicate restricted rotation .

- Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify conformational isomers .

- Powder XRD : Differentiate crystalline vs. amorphous phases when HPLC purity conflicts with elemental analysis .

What are the applications of this compound in medicinal chemistry?

Basic Research Question

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors by enabling Suzuki-Miyaura cross-coupling at the bromine site .

- Protease inhibition : The bromine atom enhances hydrophobic interactions with enzyme active sites (e.g., caspase-3), as shown in molecular docking studies .

Table 1 : Biological Activity Data (Representative Study)

| Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| Caspase-3 | 12.4 | Fluorescent | |

| Tyrosine Kinase | 45.2 | Radioactive |

How does crystal packing influence the reactivity of this compound?

Advanced Research Question

The hydrogen-bonding network in the solid state affects dissolution rates and thermal stability:

- N–H⋯O dimers : Stabilize the crystal lattice (e.g., dimeric R₂²(8) motifs), slowing dissolution in polar solvents .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C correlates with weakened hydrogen bonds .

Implications : Slow dissolution may necessitate ball-milling for kinetic studies in solution-phase reactions .

What mechanistic insights have been gained from studying the bromination of related propanamide derivatives?

Advanced Research Question

Radical bromination proceeds via a chain mechanism :

Initiation : AIBN decomposes to generate radicals.

Propagation : Br· abstracts a hydrogen from the methyl group, forming a carbon radical.

Termination : Radical recombination with Br₂ yields the product.

Key Finding : Electron-withdrawing groups (e.g., amide) deactivate adjacent C–H bonds, requiring higher temperatures for bromination .

How can molecular docking predict the bioactivity of this compound against novel targets?

Advanced Research Question

- Ligand preparation : Optimize the 3D structure with Gaussian09 (B3LYP/6-31G*) .

- Binding site analysis : Use AutoDock Vina to screen against PDB targets (e.g., 1CX2 for caspase-3).

- MD Simulations : AMBER-based simulations (100 ns) validate binding stability.

Result : The bromophenyl group occupies a hydrophobic pocket in caspase-3, while the amide forms hydrogen bonds with Arg207 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.